Ethyl 2-(4-bromophenylthio)acetate
Overview
Description
Ethyl 2-(4-bromophenyl)acetate is a chemical compound with the formula C10H11BrO2. It has a molecular weight of 243.097 . It is also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromophenyl)acetate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
Ethyl 2-(4-bromophenyl)acetate has a molecular weight of 243.097 . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.Scientific Research Applications
1. Green Chemistry Applications
Ethyl 2-(4-bromophenylthio)acetate is utilized in green chemistry applications, specifically in Suzuki couplings, a type of chemical reaction important in academic and industrial research for generating functionalized biaryls. This compound has been used as a precursor in the environmentally friendly synthesis of ethyl (4-phenylphenyl)acetate, showcasing its role in sustainable chemistry practices (Costa et al., 2012).
2. Nucleophilic Substitution Reactions
In the field of organic synthesis, this compound plays a role in nucleophilic substitution reactions. A study on the reaction of 2-bromo-5-nitrothiophene with morpholine, an aromatic nucleophilic substitution reaction, involved similar compounds and helped to understand the solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
3. Synthesis of Complex Organic Compounds
Research has been conducted on the reactions of similar ethyl acetate derivatives with halogens, leading to various organic compounds. These studies provide insights into the synthesis processes and the behavior of these compounds under different reaction conditions, highlighting the versatility of this compound in synthesizing complex molecules (Horton & Sakata, 1975).
4. Identification of Marine Natural Products
This compound-related compounds have been identified in marine natural products. Research on the marine fungus Penicillium sp. led to the discovery of new compounds with potential pharmaceutical applications, demonstrating the importance of these compounds in the search for novel bioactive substances (Wu et al., 2010).
5. Pharmaceutical Synthesis
This compound has applications in pharmaceutical synthesis, such as the preparation of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, indicating its utility in the development of pharmaceutical intermediates and active pharmaceutical ingredients (Wang Li, 2007).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-(4-bromophenylthio)acetate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICFIAXFYYALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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